1-(4-Chlorophenyl)-2-methylheptan-2-ol
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Overview
Description
1-(4-Chlorophenyl)-2-methylheptan-2-ol is an organic compound characterized by the presence of a chlorophenyl group attached to a heptanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-2-methylheptan-2-ol typically involves the reaction of 4-chlorobenzaldehyde with 2-methylheptan-2-ol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-2-methylheptan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and potassium cyanide (KCN) are employed in substitution reactions.
Major Products: The major products formed from these reactions include ketones, carboxylic acids, alcohols, alkanes, and various substituted derivatives .
Scientific Research Applications
1-(4-Chlorophenyl)-2-methylheptan-2-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-2-methylheptan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. Detailed studies are required to elucidate the precise molecular mechanisms and pathways involved .
Comparison with Similar Compounds
- 1-(4-Chlorophenyl)-2-methylpentan-2-ol
- 1-(4-Chlorophenyl)-2-methylhexan-2-ol
- 1-(4-Chlorophenyl)-2-methylbutan-2-ol
Comparison: 1-(4-Chlorophenyl)-2-methylheptan-2-ol is unique due to its specific heptanol backbone, which imparts distinct chemical and physical properties compared to its shorter-chain analogs.
Properties
CAS No. |
1742-41-2 |
---|---|
Molecular Formula |
C14H21ClO |
Molecular Weight |
240.77 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2-methylheptan-2-ol |
InChI |
InChI=1S/C14H21ClO/c1-3-4-5-10-14(2,16)11-12-6-8-13(15)9-7-12/h6-9,16H,3-5,10-11H2,1-2H3 |
InChI Key |
GIGOXPGPGLRKQI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)(CC1=CC=C(C=C1)Cl)O |
Origin of Product |
United States |
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